4-methoxy-N-(1-phenylethyl)benzamide
Overview
Description
4-Methoxy-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The InChI code for 4-methoxy-N-(1-phenylethyl)benzamide is 1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17-16(18)14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) . This indicates the presence of a benzamide group, a methoxy group, and a phenylethyl group in the molecule.Physical And Chemical Properties Analysis
4-Methoxy-N-(1-phenylethyl)benzamide has a molecular weight of 255.32 . The InChI code provides information about its molecular structure .Scientific Research Applications
Medicinal Chemistry
4-methoxy-N-(1-phenylethyl)benzamide is utilized in medicinal chemistry for the synthesis of potential therapeutic agents. Its structure serves as a scaffold for the development of novel compounds with analgesic properties . Researchers modify the benzamide moiety to create derivatives that can be tested for their pharmacological activities, such as anti-inflammatory, antipyretic, and analgesic effects.
Agriculture
In the agricultural sector, this compound’s derivatives are explored for their potential use as growth regulators or pesticides . The benzamide group is known for its bioactivity, and modifications to the molecule could lead to products that help in protecting crops from pests or diseases.
Material Science
Within material science, 4-methoxy-N-(1-phenylethyl)benzamide can be a precursor for the synthesis of organic compounds that exhibit unique physical properties, such as thermal stability or photoluminescence . These properties are valuable for creating new materials with specific applications in electronics or photonics.
Industrial Applications
Industrially, this compound may be used in the synthesis of dyes, coatings, or additives that improve the quality of products . Its chemical structure allows for the introduction of various functional groups that can enhance the properties of industrial materials.
Environmental Impact Studies
The environmental impact of chemicals is a significant area of study. 4-methoxy-N-(1-phenylethyl)benzamide could be examined for its biodegradability and toxicity to ensure safe disposal and minimal ecological disruption .
Biochemistry Research
In biochemistry research, 4-methoxy-N-(1-phenylethyl)benzamide is a candidate for studying enzyme-substrate interactions . It can be used to investigate the binding affinities and inhibition constants of enzymes, which is crucial for understanding metabolic pathways and designing inhibitors.
Pharmacology
Pharmacologically, the compound is of interest for its potential activity on the central nervous system. It could be a lead compound for the development of new neuroactive drugs, given its structural similarity to known active molecules .
Chemical Property Analysis
Finally, the chemical properties of 4-methoxy-N-(1-phenylethyl)benzamide, such as solubility, melting point, and reactivity, are fundamental for its application in any field. These properties are determined to facilitate its use in various chemical reactions and to predict its behavior in different environments .
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17-16(18)14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDGNALXUEDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385147 | |
Record name | 4-methoxy-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-phenylethyl)benzamide | |
CAS RN |
68162-84-5 | |
Record name | 4-methoxy-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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